2-amino-4-(3-chlorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile
Description
2-Amino-4-(3-chlorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile is a pyranopyridine derivative characterized by a fused bicyclic core with a 3-chlorophenyl substituent at position 4, a 2-hydroxyethyl group at position 6, and a methyl group at position 5. The hydroxyethyl substituent distinguishes it from related derivatives, offering enhanced hydrophilicity compared to bulkier alkyl or aromatic groups .
Properties
IUPAC Name |
2-amino-4-(3-chlorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c1-10-7-14-16(18(24)22(10)5-6-23)15(13(9-20)17(21)25-14)11-3-2-4-12(19)8-11/h2-4,7-8,15,23H,5-6,21H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBCRWAWLCTJJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=CC=C3)Cl)C(=O)N1CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Structure and Composition
- Molecular Formula : CHClNO
- Molecular Weight : 396.84 g/mol
- IUPAC Name : 2-amino-4-(3-chlorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile
The structure features a pyrano-pyridine core with various functional groups that enhance its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It acts by inhibiting specific signaling pathways involved in tumor growth and metastasis. For instance:
- Mechanism of Action : The compound inhibits the Insulin-like Growth Factor 1 Receptor (IGF-1R), which is implicated in cancer cell proliferation and survival. By blocking this receptor, the compound can induce apoptosis in cancer cells.
Case Study
A study published in Cancer Research demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer. The study reported a decrease in IGF-1R activity and subsequent downregulation of downstream signaling pathways associated with cell survival and proliferation.
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases.
Case Study
Research conducted on models of Alzheimer's disease indicated that the compound could reduce amyloid-beta plaque formation and improve cognitive function. The neuroprotective effects were attributed to its antioxidant properties and modulation of neuroinflammatory responses.
Anti-inflammatory Properties
Another significant application is in the treatment of inflammatory diseases. The compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
Case Study
In a study on rheumatoid arthritis models, administration of the compound resulted in decreased levels of TNF-alpha and IL-6, leading to reduced joint inflammation and damage.
Chemical Reactions Analysis
Chemical Reactivity
The reactivity of 2-amino-4-(3-chlorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile is largely attributed to its functional groups. It can undergo typical nucleophilic substitution reactions due to the presence of the carbonitrile group. The amino group can participate in acylation reactions or form salts with acids. The hydroxyl group may also engage in esterification or etherification under appropriate conditions. These reactions expand the utility of the compound in synthesizing derivatives with enhanced biological activity.
Characterization Techniques
Characterization techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) provide further insights into its chemical behavior and stability. These methods help elucidate the molecular structure and confirm the presence of functional groups, which are crucial for understanding its reactivity and biological activities.
Comparison with Similar Compounds
Similar compounds, such as 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile, also exhibit diverse biological activities. These compounds share structural similarities but differ in their substituents, which influence their chemical properties and potential applications .
Table: Comparison of Similar Compounds
| Compound Name | Molecular Formula | Molecular Weight | Notable Activities |
|---|---|---|---|
| This compound | C18H16ClN3O3 | 357.8 g/mol | Anti-cancer potential |
| 2-Amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile | C22H17ClN4O2 | 404.85 g/mol | Diverse biological activities |
| Ethyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate | Not specified | Not specified | Potential in various fields |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
Chlorophenyl Position :
- Target Compound : 3-Chlorophenyl at position 3.
- : 2-Chlorophenyl at position 4. The meta-chloro substitution in the target compound may enhance steric accessibility for interactions compared to ortho-substituted analogs, which could hinder binding due to steric bulk .
- : 4-Chlorophenyl at position 4. Para-substitution increases symmetry but may reduce electronic polarization compared to meta-substitution .
- Hydroxyethyl vs. Other Alkyl/Aromatic Groups: Target Compound: 2-Hydroxyethyl at position 5. This group improves water solubility and hydrogen-bonding capacity. : 2-Phenylethyl at position 6. : 3-Pyridinylmethyl at position 6.
Heterocyclic Core Variations
- Pyrano[3,2-c]pyridine vs. Pyrano[2,3-c]pyrazole: Target Compound: Pyrano[3,2-c]pyridine core. The pyridine nitrogen at position 1 facilitates hydrogen bonding and metal coordination. : Pyrano[2,3-c]pyrazole derivatives. The pyrazole ring introduces an additional nitrogen, enhancing hydrogen-bonding capacity but altering electron distribution .
- Quinoline Hybrids: : Incorporates a quinoline ring (compound 2d). The extended π-system in quinoline derivatives may improve intercalation with biological targets but increases molecular rigidity .
Physicochemical and Spectral Properties
Melting Points :
- Target Compound : Expected to exhibit a moderate melting point (200–250°C) due to hydrogen bonding from the hydroxyethyl group.
- : Hydroxymethyl-substituted analogs (e.g., 6h) show melting points of 232–236°C, consistent with polar substituents enhancing crystallinity .
- : Phenethyl-substituted analogs (e.g., 612054-24-7) likely have higher melting points (>250°C) due to aromatic stacking .
Spectral Data :
- IR Spectroscopy : The target compound’s hydroxyethyl group would show a broad O–H stretch (~3400 cm⁻¹), similar to hydroxymethyl derivatives in and .
- NMR : The 2-hydroxyethyl group would produce distinct signals for –CH2OH (δ ~3.5–4.0 ppm) and –OH (δ ~1.5–2.5 ppm), differentiating it from methyl or pyridinylmethyl groups .
Preparation Methods
Knoevenagel-Michael Cyclocondensation
The core pyrano[3,2-c]pyridine scaffold is commonly synthesized via Knoevenagel-Michael cyclocondensation. In a representative protocol, 4-hydroxy-6-methyl-2(1H)-pyridone (1b ) reacts with 3-chlorobenzaldehyde and malononitrile in methanol under reflux with piperidine catalysis. The reaction proceeds through:
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Knoevenagel adduct formation : 3-Chlorobenzaldehyde and malononitrile condense to form an α,β-unsaturated nitrile.
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Michael addition : The pyridone’s C-3 nucleophile attacks the β-position of the nitrile.
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Intramolecular cyclization : The hydroxyl group at C-4 displaces the cyano group, forming the fused pyran ring.
This method yields the target compound at 95% efficiency when optimized for temperature (reflux at 65–70°C) and catalyst loading (1–2 drops of piperidine).
Table 1: Reaction Conditions for Knoevenagel-Michael Synthesis
One-Pot Three-Component Synthesis
An alternative one-pot method employs 3-cyano-6-hydroxy-4-methyl-pyridin-2(1H)-one as a nucleophile, reacting with 3-chlorobenzaldehyde and malononitrile in ethanol under triethylamine catalysis. This protocol eliminates intermediate isolation, reducing reaction time to 2–3 hours while maintaining yields above 85% . Key advantages include:
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Atom economy : All reactants integrate into the final product.
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Green conditions : Ethanol serves as a benign solvent.
Catalytic Systems and Optimization
Organocatalytic Approaches
Piperidine and triethylamine are preferred catalysts due to their ability to deprotonate the pyridone nucleus, enhancing nucleophilicity at C-3. Piperidine’s basicity accelerates the Knoevenagel step, while triethylamine stabilizes intermediates via hydrogen bonding. Comparative studies show piperidine affords 10–15% higher yields than triethylamine in methanol.
Solvent Effects
Methanol and ethanol are optimal for solubilizing polar intermediates. Methanol’s higher polarity accelerates cyclization, whereas ethanol’s lower toxicity aligns with green chemistry principles. Non-polar solvents (e.g., toluene) result in incomplete reactions due to poor solubility of the pyridone precursor.
Functionalization and Post-Synthetic Modifications
Hydroxyethyl Side Chain Introduction
The 2-hydroxyethyl group at C-6 is introduced via nucleophilic substitution. After forming the pyrano[3,2-c]pyridine core, 2-bromoethanol reacts with the C-6 oxygen under basic conditions (K₂CO₃, DMF). This step requires meticulous temperature control (0–5°C) to avoid esterification byproducts.
Amino Group Stability
The C-2 amino group is susceptible to oxidation, necessitating inert atmospheres (N₂ or Ar) during synthesis. Protective strategies using tert-butyloxycarbonyl (Boc) have been explored but are omitted in final steps to preserve the primary amine.
Industrial and Scalability Considerations
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing this compound, and how do reaction conditions influence yield?
- Methodological Answer :
- Multicomponent Reactions : Utilize ionic liquid catalysts (e.g., [Et3NH][HSO4]) for one-pot synthesis, which enhances atom economy and reduces reaction time. Yields typically range from 75–90% under optimized conditions (60–80°C, 4–6 hours) .
- Solvent-Free Synthesis : Sodium ethoxide-mediated reactions under solvent-free conditions achieve quantitative yields by minimizing side products. Thermal stability of intermediates should be monitored to avoid decomposition .
- Characterization : Confirm purity via melting point analysis (e.g., 210–222°C for analogous pyrano-pyridine derivatives) and <sup>1</sup>H NMR (δ 3.08–7.39 ppm for methyl, aromatic, and NH2 signals) .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodological Answer :
- <sup>1</sup>H/13C NMR : Resolve substituent effects (e.g., 3-chlorophenyl, hydroxyethyl groups) and confirm regiochemistry. For example, NH2 protons appear as broad singlets near δ 4.3–7.4 ppm .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]<sup>+</sup> for C20H17ClN4O2 requires m/z 397.1065) and fragmentation patterns .
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm<sup>−1</sup>) and nitrile (C≡N, ~2200 cm<sup>−1</sup>) functional groups .
Q. What solvent-free synthesis considerations are critical for this compound?
- Methodological Answer :
- Catalyst Selection : Sodium ethoxide promotes cyclization efficiently but requires anhydrous conditions to prevent hydrolysis .
- Temperature Control : Maintain 80–100°C to accelerate reaction kinetics without degrading heat-sensitive intermediates.
- Workup : Use ethanol for recrystallization to isolate pure product and remove unreacted starting materials .
Advanced Research Questions
Q. How can computational methods predict reactivity in multicomponent reactions?
- Methodological Answer :
- DFT Calculations : Model transition states to evaluate energy barriers for key steps (e.g., Knoevenagel condensation or Michael addition). Assess the electrophilicity of the 3-chlorophenyl group to predict regioselectivity .
- Molecular Docking : Screen potential bioactivity by simulating interactions with biological targets (e.g., enzymes inhibited by pyrano-pyridine analogs) .
Q. What strategies resolve contradictions in spectral data interpretation?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Differentiate overlapping signals in crowded aromatic regions (e.g., δ 7.15–7.39 ppm) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing effects. For example, confirm the chair conformation of the pyrano ring using Cambridge Structural Database (CSD) references .
- Comparative Analysis : Cross-validate with analogs (e.g., 6-amino-4-(2-chlorophenyl) derivatives) to identify consistent spectral markers .
Q. How does the chlorophenyl substituent influence electronic properties?
- Methodological Answer :
- Hammett Analysis : Quantify electron-withdrawing effects (σpara = +0.23 for Cl) to predict resonance stabilization of the pyrano-pyridine core .
- Cyclic Voltammetry : Measure redox potentials to assess how Cl substituents modulate HOMO-LUMO gaps. Compare with non-halogenated analogs (e.g., 4-phenyl derivatives) .
Q. What catalytic systems enhance derivative synthesis, and what mechanisms are proposed?
- Methodological Answer :
- Palladium Catalysis : Use Pd(OAc)2/PPh3 for Suzuki couplings to introduce aryl groups at the 4-position. Proposed mechanism involves oxidative addition of bromopyridine intermediates .
- Acid Catalysis : HCl in ethanol facilitates hydroxyethyl group cyclization via protonation of the carbonyl oxygen, followed by nucleophilic attack .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
